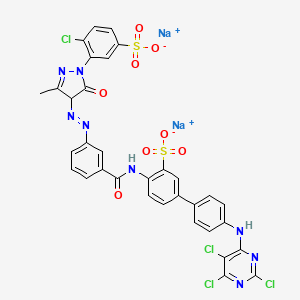

(1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt

Description

This compound is a complex disodium salt featuring a biphenyl backbone functionalized with sulfonic acid groups, azo linkages, pyrazoline, and trichloropyrimidine substituents. Its structure includes:

- Biphenyl core: Provides structural rigidity and aromaticity, facilitating π-π interactions .

- Azo group (-N=N-): Imparts chromophoric properties, common in dyes and bioactive molecules .

- Trichloropyrimidine substituent: Introduces electron-withdrawing effects, likely improving stability and interaction with biological targets .

- Disodium sulfonate salts: Enhance water solubility, critical for formulation in aqueous applications .

Properties

CAS No. |

74186-18-8 |

|---|---|

Molecular Formula |

C33H20Cl4N8Na2O8S2 |

Molecular Weight |

908.5 g/mol |

IUPAC Name |

disodium;2-[[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |

InChI |

InChI=1S/C33H22Cl4N8O8S2.2Na/c1-16-28(32(47)45(44-16)25-15-22(54(48,49)50)10-11-23(25)34)43-42-21-4-2-3-19(13-21)31(46)39-24-12-7-18(14-26(24)55(51,52)53)17-5-8-20(9-6-17)38-30-27(35)29(36)40-33(37)41-30;;/h2-15,28H,1H3,(H,39,46)(H,38,40,41)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |

InChI Key |

KKZFYAXJSKXATG-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Key Functional Groups

To understand the preparation methods, it is essential to recognize the compound's structural components:

| Structural Component | Description |

|---|---|

| Biphenyl-3-sulfonic acid core | Aromatic biphenyl ring with sulfonic acid group at position 3 |

| 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino) substituent | Azo linkage connecting pyrazolone and benzoyl amine groups, with chloro and sulfonate substitutions |

| 4'-((2,5,6-trichloro-4-pyrimidinyl)amino) substituent | Amino group attached to a trichloropyrimidine ring |

The molecular formula is $$ \mathrm{C}{33} \mathrm{H}{20} \mathrm{Cl}4 \mathrm{N}8 \mathrm{Na}2 \mathrm{O}8 \mathrm{S}_2 $$ with a molecular weight of approximately 908.48 g/mol.

Preparation Methods

General Synthetic Strategy

The synthesis of such a complex azo dye compound typically involves multi-step organic synthesis, including:

- Preparation of the sulfonated biphenyl intermediate

- Synthesis of the pyrazolone azo component

- Coupling reactions to form azo bonds

- Introduction of the benzoyl amine and pyrimidinyl amino substituents

- Final sulfonation and salt formation (disodium salt)

Stepwise Preparation Details

Synthesis of 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

This intermediate is prepared by:

- Starting from 4-chloro-3-aminobenzenesulfonic acid or its derivatives

- Reacting with ethyl acetoacetate or similar β-ketoesters to form the pyrazolone ring via cyclization

- Oxidation and purification steps yield the sulfonated pyrazolone derivative

Formation of the Azo Linkage

- Diazonium salt formation from the sulfonated pyrazolone derivative by treatment with nitrous acid under acidic conditions

- Coupling with a benzoyl amine derivative bearing the biphenyl sulfonic acid moiety at the 3-position and amino substitution at the 4'-position

- This azo coupling is conducted in aqueous or mixed solvent systems at controlled pH and temperature to ensure regioselectivity and yield

Introduction of the 2,5,6-Trichloropyrimidin-4-yl Amino Group

- The amino group substitution on the biphenyl ring with the trichloropyrimidinyl moiety is typically achieved by nucleophilic aromatic substitution

- The 2,5,6-trichloropyrimidine is reacted with the amino-substituted biphenyl azo intermediate under basic or neutral conditions, often in polar aprotic solvents to promote substitution

Salt Formation (Disodium Salt)

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazolone ring formation | β-ketoester, hydrazine derivatives, acidic medium | Temperature ~80-100°C, reflux |

| Diazotization | NaNO2, HCl, 0-5°C | Control of temperature critical for diazonium stability |

| Azo coupling | Aqueous/ethanol solvent, pH 5-7 | Stirring, temperature 0-25°C |

| Nucleophilic substitution | 2,5,6-Trichloropyrimidine, base (e.g., NaOH), DMF | Elevated temperature (50-80°C) |

| Salt formation | NaOH or Na2CO3, aqueous solution | Room temperature, pH neutral to slightly basic |

Characterization and Purification

Summary Table of Preparation Steps

Research Findings and Notes

- The sulfonic acid groups improve water solubility and dye affinity to substrates.

- The azo linkage formation is sensitive to pH and temperature, requiring careful control for high purity.

- The presence of chloro and pyrimidinyl groups enhances the compound's chemical stability and functional properties.

- Disodium salt form is preferred for industrial applications due to enhanced solubility and handling safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The azo group can be reduced to form amines.

Substitution: The chloro and pyrimidinyl groups can undergo nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

Dye Chemistry

This compound is primarily utilized as a dye or colorant due to its azo group. Azo compounds are well-known for their vibrant colors and are widely used in textiles and food industries. The specific structure of this compound allows it to form stable dyes that can withstand various environmental conditions.

Case Studies:

- Textile Dyes : Research has shown that azo dyes derived from similar structures exhibit excellent color fastness and stability under light exposure. For instance, a study demonstrated the application of azo dyes in cotton fabrics where the treated fabrics maintained their color even after multiple washes .

| Dye Type | Color Fastness | Application |

|---|---|---|

| Azo Dyes | High | Textiles |

| Azo Dyes | Moderate | Food Coloring |

Pharmaceutical Applications

The compound’s unique structure makes it a potential candidate for pharmaceutical applications. Its ability to interact with biological systems can be harnessed for drug development.

Case Studies:

- Antitumor Activity : Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth. For example, studies on pyrazole derivatives have highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole Derivative | Antitumor | Study on Apoptosis |

| Azo Compound | Antimicrobial | Various Studies |

Organic Synthesis Reagent

The compound can also serve as a reagent in organic synthesis. Its sulfonic acid functionality allows it to participate in various chemical reactions such as electrophilic substitutions and coupling reactions.

Case Studies:

- Synthesis of Novel Compounds : In synthetic organic chemistry, the sulfonic acid group can enhance the solubility of reactants and facilitate reactions under mild conditions. For instance, studies have shown the use of sulfonic acids in synthesizing complex heterocycles through multi-step reactions .

| Reaction Type | Substrate | Product |

|---|---|---|

| Electrophilic Substitution | Aromatic Compounds | Heterocycles |

| Coupling Reactions | Aryl Halides | Biaryl Compounds |

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Signal Transduction: It can interfere with cellular signaling pathways by binding to receptors or other signaling molecules.

DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Key Differences :

Contradictions :

- While azo compounds in are UV-sensitive , the target’s trichloropyrimidine group may mitigate degradation, as halogens often enhance photostability .

Biological Activity

The compound (1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic molecule known for its diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a biphenyl sulfonic acid backbone with multiple functional groups that enhance its biological activity. The presence of sulfonic acid and azo groups contributes to its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl sulfonic acids have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest potential applications in treating infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| Compound C | 8 | C. albicans |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases.

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Acetylcholinesterase | 15 | Donepezil |

| Urease | 20 | Thiourea |

Case Studies

Several studies have highlighted the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that related biphenyl compounds exhibited neuroprotective effects in vitro by reducing oxidative stress in neuronal cells.

- Anticancer Activity : Another investigation revealed that similar sulfonic acid derivatives showed cytotoxicity against various cancer cell lines, suggesting potential use as anticancer agents.

- Antioxidant Properties : The antioxidant activity was assessed using DPPH and ABTS assays, showing that the compound effectively scavenges free radicals.

The biological activity is believed to stem from the compound's ability to interact with various molecular targets:

- Azo Group Interaction : The azo group may facilitate electron transfer processes, enhancing antioxidant activity.

- Sulfonic Acid Functionality : The sulfonic acid moiety can enhance solubility and bioavailability, allowing better interaction with target proteins.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Use a stepwise approach for pyrazoline and azo bond formation, as described in pyrazoline synthesis protocols . For example, adjust reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios of hydrazine derivatives (e.g., 4-hydrazinobenzenesulfonic acid hydrochloride) to ketone intermediates.

- Purify intermediates via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) to remove unreacted starting materials .

- Monitor reaction progress using TLC or HPLC to identify optimal termination points.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for pyrazoline protons (δ ~5.28 ppm for CH in pyrazoline ring) and sulfonate groups (δ ~7.8–7.4 ppm for aromatic protons adjacent to sulfonic acid) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 801.7 g/mol for the parent ion) and fragmentation patterns .

- UV-Vis spectroscopy : Analyze azo group transitions (λmax ~400–500 nm) to validate conjugation .

Q. How does the disodium salt form influence solubility and stability in aqueous systems?

- Methodology :

- Compare solubility in polar solvents (e.g., water, DMSO) vs. nonpolar solvents. The sulfonate groups enhance water solubility, making the compound suitable for biological assays .

- Conduct stability studies under varying pH (4–9) and temperatures (4–37°C) using HPLC to track degradation products (e.g., azo bond cleavage) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Methodology :

- Perform docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (InChIKey:

ZAKDIUJDZSMNSX-UHFFFAOYSA-L) against targets like kinases or DNA gyrase. - Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability in physiological conditions .

Q. How do structural modifications (e.g., chloro, trichloropyrimidine groups) impact its biological activity?

- Methodology :

- Synthesize analogs with substituent variations (e.g., replacing trichloropyrimidine with dichloropyridine) and compare bioactivity via in vitro assays (e.g., antimicrobial or enzyme inhibition) .

- Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity trends .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodology :

- Replicate conflicting experiments (e.g., NMR in DMSO-d₆ vs. CDCl₃) to assess solvent effects on peak shifts .

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What advanced chromatographic methods are suitable for isolating this compound from complex mixtures?

- Methodology :

- Employ HPLC with diode-array detection (DAD) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

- Optimize solid-phase extraction (SPE) protocols (e.g., Oasis HLB cartridges) for pre-concentration from aqueous matrices .

Data Contradiction Analysis

Discrepancies in reported synthetic yields (e.g., 27% vs. higher yields in analogous compounds):

- Resolution :

- Compare reaction conditions: Lower yields in may stem from incomplete cyclization or side reactions. Introduce catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis to enhance efficiency.

- Characterize byproducts via LC-MS to identify competing pathways (e.g., oxidation of pyrazoline intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.